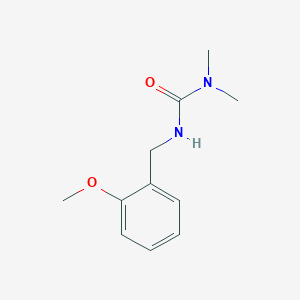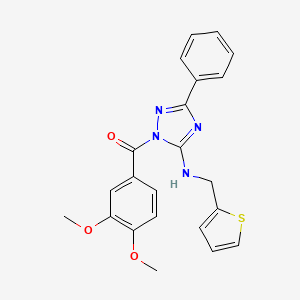
N'-(2-methoxybenzyl)-N,N-dimethylurea
描述
N'-(2-methoxybenzyl)-N,N-dimethylurea, also known as memantine, is a medication used to treat moderate to severe Alzheimer's disease. It was first synthesized in the 1960s and approved by the FDA in 2003. Memantine works by blocking the action of glutamate, a neurotransmitter that is involved in learning and memory. In
作用机制
Memantine works by blocking the action of glutamate, a neurotransmitter that is involved in learning and memory. In Alzheimer's disease, there is an excess of glutamate in the brain, which can lead to neuronal damage. By blocking the action of glutamate, N'-(2-methoxybenzyl)-N,N-dimethylurea can protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects
Memantine has been shown to have several biochemical and physiological effects. It can reduce the production of reactive oxygen species, which can cause oxidative damage to neurons. Memantine can also increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. In addition, N'-(2-methoxybenzyl)-N,N-dimethylurea can reduce the production of pro-inflammatory cytokines, which can contribute to neuronal damage.
实验室实验的优点和局限性
One advantage of using N'-(2-methoxybenzyl)-N,N-dimethylurea in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific aspects of the disease process. In addition, N'-(2-methoxybenzyl)-N,N-dimethylurea has been extensively studied in clinical trials, which provides a wealth of data on its safety and efficacy.
One limitation of using N'-(2-methoxybenzyl)-N,N-dimethylurea in lab experiments is that it can have off-target effects. For example, N'-(2-methoxybenzyl)-N,N-dimethylurea can block the action of other neurotransmitters, such as acetylcholine and serotonin. This can lead to unwanted side effects and make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on N'-(2-methoxybenzyl)-N,N-dimethylurea. One area of interest is the development of new formulations that can improve the bioavailability of the drug. Another area of interest is the use of N'-(2-methoxybenzyl)-N,N-dimethylurea in combination with other drugs to improve its efficacy. Finally, there is interest in exploring the potential use of N'-(2-methoxybenzyl)-N,N-dimethylurea in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion
Memantine is a medication that has been extensively studied for its use in treating Alzheimer's disease. It works by blocking the action of glutamate, a neurotransmitter that is involved in learning and memory. Memantine has several biochemical and physiological effects, including reducing the production of reactive oxygen species and increasing the production of BDNF. While N'-(2-methoxybenzyl)-N,N-dimethylurea has some limitations for lab experiments, it has a well-established mechanism of action and has been extensively studied in clinical trials. There are several future directions for research on N'-(2-methoxybenzyl)-N,N-dimethylurea, including the development of new formulations and exploring its potential use in other neurological disorders.
科学研究应用
Memantine has been extensively studied for its use in treating Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease. In addition, N'-(2-methoxybenzyl)-N,N-dimethylurea has been studied for its potential use in treating other neurological disorders, such as Parkinson's disease, traumatic brain injury, and multiple sclerosis.
属性
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11(14)12-8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHICNJNFJPQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4186048.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide](/img/structure/B4186054.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4186057.png)
![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B4186068.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186085.png)
![5-(2-furyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4186091.png)
![2,2,2-trifluoro-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4186093.png)
![3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone](/img/structure/B4186100.png)
![2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4186111.png)
![methyl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4186112.png)
![ethyl 5-{[4-(1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-piperazinyl]sulfonyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B4186127.png)
![4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4186136.png)

![N-ethyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4186140.png)